
3-Methylbenzyl chloride
Overview
Description
3-Methylbenzyl chloride, also known as 3-(Chloromethyl)toluene, is an organic compound with the molecular formula C8H9Cl. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pesticides, cosmetics ingredients, and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbenzyl chloride can be synthesized through the side-chain chlorination of m-xylene. This process involves the use of pyridine or pyridine derivatives as catalysts at elevated temperatures. The amount of pyridine or its derivatives used is typically between 0.00001 and 0.01% by weight relative to the m-xylene .
Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of m-xylene under controlled conditions to minimize the formation of unwanted by-products. The process is optimized to achieve high yields and purity, with production capacities reaching up to 500 tons .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as hydroxide ions, to form 3-methylbenzyl alcohol.
Reduction: Reduction of this compound can yield 3-methylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
- 3-Methylbenzyl alcohol
- 3-Methylbenzaldehyde
- 3-Methylbenzoic acid
Scientific Research Applications
3-Methylbenzyl chloride, with the chemical formula and CAS number 620-19-9, is a versatile compound used in various scientific and industrial applications. This article explores its applications in detail, supported by data tables and case studies.
Chemical Intermediate
This compound serves as a crucial intermediate in the synthesis of various organic compounds, including:
- Fragrances : It is widely utilized in the production of aromatic compounds used in perfumes and personal care products .
- Dyes and Pigments : The compound is involved in synthesizing dyes, contributing to the color industry .
- Pesticides : It plays a role in the manufacture of certain pesticides, enhancing agricultural productivity .
Organic Synthesis
This compound is used in several organic synthesis pathways, including:
- Synthesis of Alcohols and Aldehydes : It can be converted into m-methylbenzyl alcohol and m-methylbenzaldehyde, which are valuable in various applications .
- Quaternary Ammonium Compounds : this compound is a precursor for producing quaternary ammonium compounds, which are important in surfactants and disinfectants .
Organic Light-Emitting Diodes (OLEDs)
Recent studies have shown that this compound can be used as a component in organic light-emitting diodes (OLEDs), which are critical for modern display technologies . Its role as an intermediate facilitates the development of materials that enhance light emission efficiency.
Research Applications
The compound has been investigated for its potential uses in bioimaging and as a fluorescent probe due to its chemical properties . This application opens avenues for further research into its effectiveness in biological systems.
Case Study 1: Synthesis Pathways
A study demonstrated multiple synthetic routes for producing this compound from m-tolualdehyde using various reagents such as chloro-trimethyl-silane under controlled conditions. The yield was reported at approximately 80%, showcasing its viability for industrial applications .
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental impact of chemicals like this compound highlighted its role in cumulative risk assessments for regulatory purposes. The findings suggested that while it poses certain risks, its controlled use within specified limits can mitigate environmental concerns .
Mechanism of Action
The mechanism of action of 3-Methylbenzyl chloride primarily involves its reactivity as a benzylic halide. The chlorine atom attached to the benzylic carbon makes it susceptible to nucleophilic substitution reactions. This reactivity is due to the stabilization of the benzylic carbocation intermediate through resonance with the aromatic ring .
Comparison with Similar Compounds
- Benzyl chloride (C7H7Cl)
- 2-Methylbenzyl chloride (C8H9Cl)
- 4-Methylbenzyl chloride (C8H9Cl)
Comparison: 3-Methylbenzyl chloride is unique due to the position of the methyl group on the benzene ring, which influences its reactivity and the types of products formed during chemical reactions. Compared to benzyl chloride, the presence of the methyl group in this compound provides additional steric hindrance and electronic effects, which can affect the reaction pathways and yields .
Biological Activity
3-Methylbenzyl chloride (CAS No. 620-19-9), also known as m-Xylyl chloride, is an aromatic chlorinated compound with significant applications in the chemical industry, particularly as an intermediate in the synthesis of pharmaceuticals, fragrances, and crop protection agents . Understanding its biological activity is crucial for assessing its safety and potential effects on human health and the environment.
- Molecular Formula : C₈H₉Cl
- Molecular Weight : 154.61 g/mol
- Appearance : Colorless to pale yellow liquid
- Boiling Point : 195 °C
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Case Study 1: Respiratory Effects
A study evaluated the respiratory effects of inhalation exposure to benzyl chloride, a related compound, which showed significant impacts on lung function and inflammation markers after four weeks of exposure. This suggests that similar effects may be expected for this compound due to structural similarities .
Case Study 2: Skin Irritation
Research on chlorinated aromatic compounds indicates that skin contact with this compound can lead to severe irritation and burns. In laboratory settings, animals exposed to high concentrations exhibited acute dermal toxicity, emphasizing the need for protective measures when handling this compound .
Case Study 3: Cumulative Risk Assessment
A comprehensive assessment reviewed the combined effects of dissimilarly acting chemicals, including this compound. The findings supported a unified approach for regulatory practices concerning mixtures, highlighting the importance of considering cumulative exposures in risk assessments .
Research Findings
Recent studies have focused on various aspects of this compound's biological activity:
- Chlorination Reactions : Research indicates that chlorination reactions involving this compound can yield various derivatives with unique biological properties. For instance, chlorination using Lewis acids has shown enhanced yields under specific conditions, suggesting potential pathways for synthesizing more biologically active compounds .
- Safety Data : The safety data sheets emphasize the necessity for handling precautions due to its corrosive nature and potential health hazards associated with inhalation or skin contact .
Summary Table of Biological Effects
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methylbenzyl chloride, and how can purity be ensured during preparation?
- Methodological Answer : this compound is typically synthesized via chlorination of 3-methylbenzyl alcohol using thionyl chloride (SOCl₂) or hydrochloric acid (HCl) in the presence of catalysts like DMF. For purity control, fractional distillation under reduced pressure (e.g., 40–60 mmHg) is recommended. Characterization should include GC-MS to confirm absence of byproducts (e.g., di-chlorinated derivatives) and ¹H/¹³C NMR to validate structural integrity . For large-scale reactions, column chromatography (silica gel, hexane/ethyl acetate eluent) may resolve impurities .
Q. How can spectroscopic techniques distinguish this compound from its structural isomers (e.g., 2- or 4-methylbenzyl chloride)?
- Methodological Answer : Key distinctions arise in NMR spectra:
- ¹H NMR : The methyl group in this compound appears as a singlet (δ ~2.3 ppm) due to symmetry, while aromatic protons split into distinct multiplet patterns (δ 7.1–7.4 ppm). Isomers like 2-methylbenzyl chloride show coupling between the methyl and adjacent aromatic protons.
- IR Spectroscopy : C-Cl stretching vibrations at ~680–720 cm⁻¹, with additional peaks for methyl C-H stretches (~2850–2960 cm⁻¹) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and nitrile gloves to avoid inhalation/skin contact. Store in airtight, amber glass containers at room temperature, away from moisture (hydrolysis risk). Neutralize spills with sodium bicarbonate, and dispose of waste via approved halogenated organic solvent protocols .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance SN2 mechanisms, favoring direct displacement of the chloride. Steric hindrance from the 3-methyl group may reduce reactivity compared to less hindered analogs. Kinetic studies using ¹H NMR (e.g., monitoring reaction progress at 25–80°C) can quantify activation parameters. Competing elimination pathways (E2) under basic conditions (e.g., KOH/ethanol) require controlled temperature to minimize alkene formation .
Q. What crystallographic data are available for derivatives of this compound, and how can these inform molecular design?
- Methodological Answer : X-ray crystallography of derivatives (e.g., 1-(4-acetylphenyl)-3-(3-methylbenzyl)imidazolium chloride) reveals bond angles and packing motifs. For example, the 3-methyl group introduces torsional strain in imidazolium salts, affecting ionic liquid properties. Cambridge Structural Database (CSD) codes (e.g., CCDC 1234567) should be referenced for structural validation .
Q. How can contradictory data on the antibacterial efficacy of this compound derivatives be resolved?
- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from variations in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize testing using CLSI guidelines, include positive controls (e.g., ampicillin), and perform dose-response curves. Statistical analysis (e.g., ANOVA) should account for biological replicates .
Q. What computational methods predict the reactivity of this compound in organocatalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for SN2 reactions. Solvent effects can be incorporated via PCM (Polarizable Continuum Model). Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) to validate theoretical models .
Q. How can purification challenges in synthesizing this compound derivatives with bulky substituents be addressed?
- Methodological Answer : For sterically hindered derivatives (e.g., triphenylphosphonium salts), use preparative HPLC with C18 columns (acetonitrile/water gradient) or recrystallization from toluene/hexane mixtures. Monitor purity via high-resolution mass spectrometry (HRMS) and elemental analysis .
Q. Tables for Key Data
Property | Value | Reference |
---|---|---|
CAS Number | 620-19-9 | |
Melting Point | Not applicable (liquid at RT) | |
Boiling Point | 215–220°C (lit.) | |
IR ν(C-Cl) | 695 cm⁻¹ | |
¹H NMR (CDCl₃) Methyl Signal | δ 2.34 (s, 3H) |
Properties
IUPAC Name |
1-(chloromethyl)-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBOHNCMCCSTJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211034 | |
Record name | m-Xylyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, 1-(chloromethyl)-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
620-19-9 | |
Record name | 3-Methylbenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Xylyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylbenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1-(chloromethyl)-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Xylyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-chloro-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | M-XYLYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771291VTT8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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